Cyclobuta[b]naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobuta[b]naphthalene-1,2-dione is an organic compound with the molecular formula C12H6O2. It is a derivative of naphthalene, characterized by a fused cyclobutane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobuta[b]naphthalene-1,2-dione can be synthesized through various methods. One common approach involves the oxidation of cyclic hydrazides prepared from phthalic anhydrides in the presence of anthracene. This process yields Diels-Alder adducts, which, upon flash vacuum pyrolysis, produce this compound . Another method involves the pyrolysis of benz[f]indene-1,2,3-trione .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cyclobuta[b]naphthalene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur in the presence of halogens or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Cyclobuta[b]naphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of cyclobuta[b]naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to interfere with the synthesis of fungal cell walls, leading to cell lysis . The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Cyclobuta[b]naphthalene-1,2-dione can be compared with other similar compounds, such as:
Cyclobuta[a]naphthalene-1,2-dione: Similar in structure but differs in the position of the cyclobutane ring.
Cyclobuta[b]pyridine-1,2-dione: Contains a pyridine ring instead of a naphthalene ring.
Benzocyclobutene-1,2-dione: A simpler analog with a benzene ring instead of a naphthalene ring.
These compounds share some reactivity patterns but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
41634-34-8 |
---|---|
Molecular Formula |
C12H6O2 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
cyclobuta[b]naphthalene-1,2-dione |
InChI |
InChI=1S/C12H6O2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)12(11)14/h1-6H |
InChI Key |
HNXXOMDHBKFZFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.